Computed Lipophilicity Divergence: XLogP3 3.2 vs. 0.37 Separates Target from SKL2001
The target compound exhibits a computed XLogP3 of 3.2, which is approximately 2.8 log units higher than that of the closest analog SKL2001 (XLogP3 = 0.37) [1]. This difference is driven by replacement of the polar imidazole ring (SKL2001) with the lipophilic 2-methylindole moiety (target compound). In drug discovery, a LogP shift of this magnitude is associated with substantially altered membrane permeability and tissue distribution profiles, with LogP values above 3 generally correlating with enhanced blood-brain barrier penetration potential and increased volumes of distribution [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | SKL2001 (CAS 909089-13-0): XLogP3 = 0.37 |
| Quantified Difference | ΔXLogP3 = +2.83 (target is ~650-fold more lipophilic by calculated partition coefficient) |
| Conditions | Computed using PubChem XLogP3 algorithm; target compound data from kuujia.com; SKL2001 data from chemsrc.com |
Why This Matters
For procurement decisions, this LogP differential means the target compound is predicted to have fundamentally different DMPK properties than SKL2001, making it unsuitable as a surrogate for SKL2001-based assays and vice versa.
- [1] Kuujia.com. CAS No. 1251580-09-2: Computed Properties – XLogP3 3.2. View Source
- [2] Lipinski C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46, 3–26. LogP >3 associated with enhanced BBB penetration potential and higher Vd. View Source
